Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester
Overview
Description
Synthesis Analysis
Synthesis of related organosulfur compounds involves multiple steps, including protection, oxidation, and esterification processes. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, a compound with a similar functional group, requires iodination for cyclopropene ring protection, followed by oxidation and deprotection using activated zinc (Hartmann et al., 1994). Additionally, thiol esters such as 2-mercaptoethanol and 3-mercapto-1,2-propanediol undergo selective S-acylation, indicating the importance of selecting appropriate reagents and conditions for the synthesis of sulfur-containing esters (Sonnet & Moore, 1989).
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds plays a crucial role in their chemical behavior and potential applications. For instance, the addition of thiols to methyl esters of 1-alkylcyclopropene-3-carboxylic acids results in thio-substituted cyclopropanecarboxylic acids, highlighting the reactivity of the sulfur atom in such compounds (Shapiro et al., 1991).
Scientific Research Applications
Fatty Acid Esters and Food Safety
Fatty Acid Esters of 3-Monochloropropanediol (3-MCPD Esters)
Research has highlighted concerns regarding 3-MCPD esters, a group of processing-induced chemical toxicants found in refined edible oils, bread, coffee, and infant formula, among other food categories. These compounds have been associated with possible nephrotoxicity and testicular toxicity. The European Food Safety Authority estimated a tolerable daily intake for free 3-MCPD, underscoring the need for continued research into their occurrence, absorption, metabolism, toxicities, and mitigation strategies in the food supply (Gao et al., 2019).
Biotechnological Production
Biotechnological Routes Based on Lactic Acid Production
Lactic acid, derived from the fermentation of biomass sugars, serves as a precursor for a variety of chemicals including pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. These derivatives hold promise for green chemistry applications and suggest that compounds similar to propanoic acid derivatives could be explored for their potential in producing environmentally friendly chemicals and materials (Gao & Ma, 2011).
Drug Delivery and Biomaterials
Polymeric Biomaterials for Tissue Engineering and Drug Delivery
Research into polymeric biomaterials has led to the development of new families of poly(ester-ether)s, indicating the role of ester derivatives in biomedical applications. These materials, including those derived from propanoic acid, can be tailored for specific mechanical and biological properties, making them suitable for scaffolds in tissue engineering and as carriers in drug delivery systems (Bhaw-Luximon et al., 2014).
Analytical and Environmental Science
Analytical Approaches for Esters in Food and Biological Samples
The occurrence and analysis of MCPD esters and glycidyl esters in foods highlight the importance of analytical methods for detecting these contaminants. This area of research is critical for understanding the distribution and impact of such compounds in the food supply and human health, suggesting a potential interest in developing sensitive and specific methods for compounds like propanoic acid derivatives (Crews et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-mercaptopropionic acid, act as competitive inhibitors of enzymes like glutamate decarboxylase .
Mode of Action
Based on its structural similarity to 3-mercaptopropionic acid, it might interact with its targets (like enzymes) and inhibit their function .
Action Environment
The compound is widely used in UV coatings, inks, resins, adhesives, and other polymer reactions as a modifier, crosslinker, and photoinitiator . The environment in which the compound acts can influence its action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s performance .
properties
IUPAC Name |
[2-methyl-3-(3-sulfanylpropanoyloxy)-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6S3/c1-14(8-18-11(15)2-5-21,9-19-12(16)3-6-22)10-20-13(17)4-7-23/h21-23H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQLBLYOHQHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065033 | |
Record name | Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10312-58-0 | |
Record name | 1,1′-[2-[(3-Mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl] bis(3-mercaptopropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10312-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-(2-((3-mercapto-1-oxopropoxy)methyl)-2-methyl-1,3-propanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methylpropane-1,3-diyl bis[3-mercaptopropionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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